molecular formula C10H12N5Na4O11P3S B12073979 2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt

2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt

Cat. No.: B12073979
M. Wt: 595.18 g/mol
InChI Key: AFDVXAVZPVZVKF-UHFFFAOYSA-J
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Description

2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is a sulfur-containing nucleoside triphosphate derivative. This compound is known for its unique structure, which includes a thiophosphate group replacing one of the oxygen atoms in the triphosphate chain. It is commonly used in biochemical research, particularly in studies involving DNA synthesis and polymerase chain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the following steps:

    Starting Material: The synthesis begins with 2’,3’-dideoxyguanosine.

    Phosphorylation: The 5’-hydroxyl group of 2’,3’-dideoxyguanosine is phosphorylated using thiophosphoric acid derivatives under controlled conditions.

    Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound.

    Optimization: Reaction conditions are optimized to maximize yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The thiophosphate group can participate in substitution reactions with nucleophiles.

    Oxidation and Reduction: The sulfur atom in the thiophosphate group can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides.

    Biology: The compound is employed in studies of DNA replication and repair mechanisms.

    Medicine: It is used in the development of antiviral drugs and as a tool in genetic research.

    Industry: The compound is utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA or RNA strands during synthesis. The presence of the thiophosphate group prevents the formation of phosphodiester bonds with subsequent nucleotides, leading to chain termination. This property makes it a valuable tool in polymerase chain reactions and sequencing applications.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) sodium salt
  • 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt
  • 2’,3’-Dideoxyguanosine-5’-O-triphosphate sodium salt

Uniqueness

2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to the presence of the thiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H12N5Na4O11P3S

Molecular Weight

595.18 g/mol

IUPAC Name

tetrasodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O11P3S.4Na/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16);;;;/q;4*+1/p-4

InChI Key

AFDVXAVZPVZVKF-UHFFFAOYSA-J

Canonical SMILES

C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=C(NC3=O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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